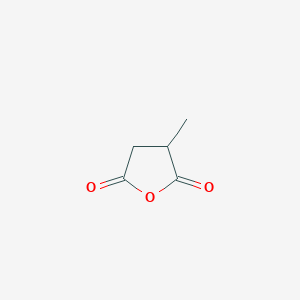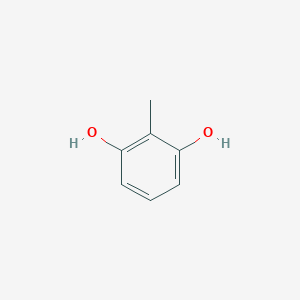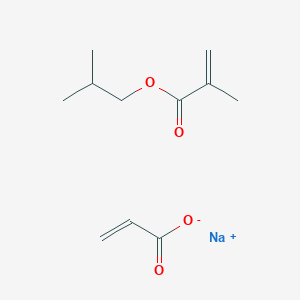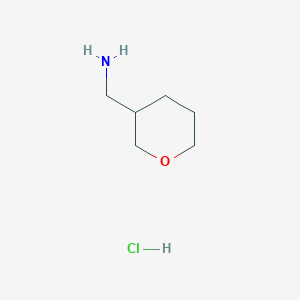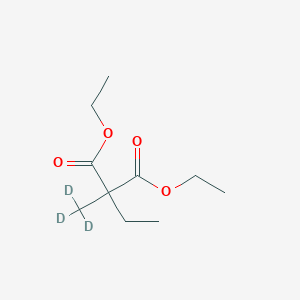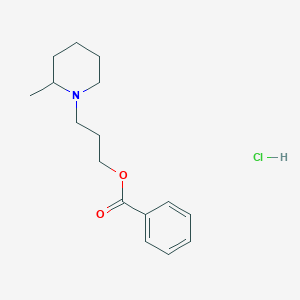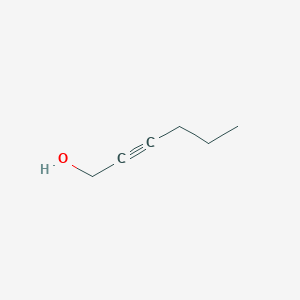
Hex-2-yn-1-ol
Overview
Description
Hex-2-yn-1-ol, also known as 2-Hexyn-1-ol, is an organic compound with the molecular formula C6H10O. It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. This compound is a colorless liquid with a distinctive odor and is used in various chemical applications .
Preparation Methods
Hex-2-yn-1-ol can be synthesized through several methods:
Chemical Reactions Analysis
Hex-2-yn-1-ol undergoes various chemical reactions:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield hex-2-en-1-ol or hexan-1-ol, depending on the reducing agent used.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products: The major products formed include hex-2-en-1-ol, hexan-1-ol, and various substituted derivatives.
Scientific Research Applications
Hex-2-yn-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals, agrochemicals, and dyestuffs.
Mechanism of Action
The mechanism of action of Hex-2-yn-1-ol involves its interaction with various molecular targets:
Molecular Targets: It can interact with enzymes and proteins, affecting their function.
Pathways Involved: The compound can participate in metabolic pathways, leading to the formation of various metabolites.
Comparison with Similar Compounds
Hex-2-yn-1-ol can be compared with other similar compounds:
Similar Compounds: Compounds like hex-1-yn-3-ol, hex-3-yn-1-ol, and hex-4-yn-1-ol share similar structural features but differ in the position of the triple bond and hydroxyl group.
Properties
IUPAC Name |
hex-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-2-3-4-5-6-7/h7H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDWSZJDLLLTMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC#CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90227229 | |
| Record name | Hex-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90227229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
764-60-3 | |
| Record name | 2-Hexyn-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=764-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hex-2-yn-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hex-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90227229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hex-2-yn-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.025 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-Hexyn-1-ol in organic synthesis?
A1: 2-Hexyn-1-ol is a valuable building block in organic synthesis. Its triple bond and terminal alcohol group provide opportunities for various chemical transformations. For instance, it can be used in reactions like hydrogenation, oxidation, and addition reactions, allowing chemists to create complex molecules with specific functionalities. []
Q2: How effective is 2-Hexyn-1-ol as an antimicrobial agent?
A2: Research suggests that the essential oil of Calotropis gigantea leaves, of which 2-Hexyn-1-ol is a significant component (2.86%), demonstrates notable antimicrobial activity against specific bacterial and fungal pathogens. [] The essential oil exhibited the highest activity against Pseudomonas aeruginosa, followed by Escherichia Coli and Staphylococcus aureus. []
Q3: Can 2-Hexyn-1-ol be used to modify the sensory profile of food products?
A3: Yes, 2-Hexyn-1-ol, along with (Z)-3-hexenal and (E)-2-hexenal, contributes to the green, bitter, and soapy flavors observed in younger (2.5 weeks old) conventionally grown pak choi compared to their organically grown counterparts. [] This difference in flavor profile highlights the potential influence of specific volatile compounds on the sensory characteristics of food products.
Q4: How does 2-Hexyn-1-ol contribute to plant defense mechanisms against pathogens?
A4: Studies indicate that 2-Hexyn-1-ol is one of the volatile organic compounds (VOCs) released by tomato plants treated with Trichoderma virens, a biocontrol agent. [] This enhanced VOC emission, including 2-Hexyn-1-ol, is linked to a decreased grey mold disease index in tomato plants infected with Botrytis cinerea. [] While further research is needed to fully understand the mechanism, these findings suggest 2-Hexyn-1-ol might play a role in boosting plant defense responses against pathogens.
Q5: Are there analytical techniques to identify and quantify 2-Hexyn-1-ol in plant material?
A5: Yes, gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique used to identify and quantify 2-Hexyn-1-ol in complex mixtures like plant extracts. [, ] This method allows for the separation and detection of individual volatile compounds based on their mass-to-charge ratio, providing valuable insights into the chemical composition of essential oils and other plant-derived materials. Additionally, solid-phase microextraction (SPME) combined with GC-MS serves as a rapid and efficient approach to detect 2-Hexyn-1-ol and other volatile organic compounds emitted from different parts of plants, such as roots, leaves, and gum. []
Q6: Can you explain the significance of studying the excess enthalpies of mixtures containing 2-Hexyn-1-ol?
A6: Investigating the excess enthalpies of mixtures involving 2-Hexyn-1-ol, such as the system of 1-hexanol-2-hexyn-1-ol-n-nonane, provides valuable thermodynamic data. [] This information helps understand the intermolecular interactions between the components and predict the behavior of these mixtures under different conditions. Such studies are crucial for optimizing industrial processes and developing accurate thermodynamic models.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



